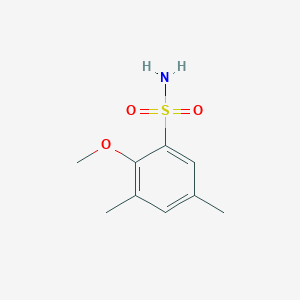
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
説明
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO3S. It is characterized by a benzene ring substituted with a methoxy group at the 2-position, two methyl groups at the 3- and 5-positions, and a sulfonamide group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxy-3,5-dimethylbenzene as the starting material.
Sulfonation Reaction: The benzene ring undergoes sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group, forming 2-methoxy-3,5-dimethylbenzenesulfonic acid.
Amination Reaction: The sulfonic acid group is then converted to the sulfonamide group by reacting with ammonia (NH3) or an amine derivative under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as nitronium ion (NO2+).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), heat.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro derivatives or halogenated compounds.
科学的研究の応用
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
2-Methoxy-3,5-dimethylbenzenesulfonic acid: Similar structure but lacks the sulfonamide group.
2-Methoxy-3,5-dimethylbenzene: Similar structure but lacks both the sulfonic acid and sulfonamide groups.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar structure but has a bromine atom instead of the sulfonamide group.
Uniqueness: 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts different chemical and biological properties compared to its similar compounds
特性
IUPAC Name |
2-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMJTBIZZKDTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















